molecular formula C9H15N3 B2895952 (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1156719-56-0

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B2895952
CAS No.: 1156719-56-0
M. Wt: 165.24
InChI Key: RJHNJCIWUSKJSA-UHFFFAOYSA-N
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Description

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a cyclopropylmethyl group attached to a 3-methyl-1H-pyrazol-4-yl)methyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 3-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
  • 1-Methyl-1H-pyrazol-4-amine
  • Cyclopropyl-methyl-amine

Uniqueness

(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its combination of a cyclopropylmethyl group and a 3-methyl-1H-pyrazol-4-yl)methyl amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclopropyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-9(6-11-12-7)5-10-4-8-2-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHNJCIWUSKJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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